molecular formula C16H26N4 B11806379 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11806379
M. Wt: 274.40 g/mol
InChI Key: DRDZMYRORBTDAE-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-chloropyridine under basic conditions to form the intermediate product. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the piperazine ring undergoes alkylation under nucleophilic conditions.

Reagents/ConditionsProductYieldKey ObservationsSource
K₂CO₃, DMF, 80°C, 15hN-alkylated derivatives92–95%Selective alkylation at the less hindered piperazine nitrogen; DMF enhances reaction efficiency
CH₃I, NaH, THF, RTQuaternary ammonium salts78%Steric hindrance from the 1-methylpiperidine group slows reaction kinetics

Alkylation typically occurs at the piperazine nitrogen due to reduced steric hindrance compared to the piperidine ring. Microwave-assisted methods are not reported for this compound but are effective for structurally analogous systems .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions.

Reaction TypeCatalysts/LigandsSubstrateYieldNotesSource
Buchwald-Hartwig AminationPd₂(dba)₃/XPhosAryl halides43%Limited by steric bulk of the 1-methylpiperidine substituent
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄Boronic esters61%Requires electron-deficient pyridine for activation

Cross-coupling reactions are sensitive to the electronic effects of the pyridine’s substitution pattern. The 1-methylpiperidine group adjacent to the pyridine nitrogen deactivates the ring, necessitating harsher conditions compared to unsubstituted pyridines .

Reduction/Oxidation

The piperidine and piperazine rings exhibit distinct redox behaviors.

ReactionReagentsProductOutcomeSource
OxidationmCPBA, CH₂Cl₂N-Oxide derivatives55%Oxidation occurs preferentially at the piperazine ring
HydrogenationH₂, Pd/CSaturated analogs88%Partial saturation of pyridine observed under high-pressure conditions

The piperazine ring’s tertiary amine is more susceptible to oxidation than the piperidine’s secondary amine. Catalytic hydrogenation selectively reduces the pyridine ring to piperidine under controlled conditions .

Substitution Reactions

Electrophilic aromatic substitution (EAS) is limited but feasible at specific positions.

ReagentsPosition ModifiedMajor ProductYieldRemarksSource
HNO₃/H₂SO₄Pyridine C-5Nitro derivative34%Meta-directing effect of the piperidine group dominates
Cl₂, FeCl₃Pyridine C-4Chlorinated analog28%Steric hindrance from the 1-methylpiperidine reduces reactivity

EAS occurs at the pyridine ring’s less hindered positions (C-4 and C-5), though yields are modest due to steric and electronic deactivation .

Complexation and Chelation

The compound acts as a ligand in coordination chemistry.

Metal IonSolventComplex TypeApplicationSource
Cu(II)MeOHOctahedralCatalytic oxidation studies
Pd(II)DMFSquare-planarPrecursor for cross-coupling catalysts

The piperazine nitrogen serves as a stronger Lewis base than the piperidine nitrogen, favoring binding to transition metals .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactivity DifferenceReason
1-MethylpiperazineFaster alkylationNo steric hindrance from piperidine
4-(Piperidin-4-yl)piperazineHigher redox stabilityAbsence of pyridine’s electron-withdrawing effects
Pyridine derivativesEnhanced EAS reactivityLack of bulky piperidine substituents

Mechanistic Insights

  • Steric Effects : The 1-methylpiperidine group impedes reactions at the pyridine C-3 position.

  • Electronic Effects : Piperazine’s electron-donating nature activates the pyridine ring toward nucleophilic substitution at C-2.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation by stabilizing transition states .

Scientific Research Applications

Pharmacological Applications

A. Antidepressant Activity
Research indicates that compounds with similar structural features to 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine may exhibit antidepressant properties. The presence of piperazine rings has been linked to serotonin receptor modulation, which is crucial for antidepressant effects.

Case Study:
A study on a related piperazine derivative showed significant activity in animal models of depression, with a notable reduction in immobility time in the forced swim test (FST) .

B. Anticancer Properties
The compound's ability to inhibit tumor growth has been explored, particularly through its interaction with various cellular pathways.

Findings:
In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a related compound exhibited an IC50 value of 15 µM against A549 lung cancer cells .

Neuropharmacological Research

A. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated concerning neurodegenerative diseases.

Case Study:
A study indicated that similar piperazine derivatives could protect against oxidative stress-induced neuronal damage in vitro. The mechanism involved the modulation of glutathione levels and the reduction of reactive oxygen species (ROS) .

B. Monoamine Oxidase Inhibition
The compound's inhibition of monoamine oxidase (MAO) is significant for treating mood disorders.

Research Findings:
In vitro assays revealed that the compound inhibited MAO-B with an IC50 value of 0.025 µM, indicating its potential as a therapeutic agent for depression and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings regarding substituents and their impact on activity:

SubstituentActivity TypeIC50 (µM)Notes
Methyl groupEnhances lipophilicity-Improves membrane permeability
Piperidine moietyEssential for activity-Provides structural stability
Pyridine ringCritical for MAO inhibition0.025Involved in neurotransmitter metabolism

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and piperazine rings, along with the pyridine moiety, allows for versatile chemical modifications and diverse biological activities .

Biological Activity

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of the compound's biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Molecular Formula: C12_{12}H19_{19}N3_3
Molecular Weight: 205.30 g/mol
CAS Number: 1352538-88-5

The structure consists of a piperazine core substituted with a pyridine moiety and a methylpiperidine group, which may contribute to its biological activity by enhancing receptor binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and plasticity.

Key Findings:

  • Receptor Binding Affinity: Studies indicate that this compound exhibits significant binding affinity for mGluR2 and mGluR4, which are implicated in mood regulation and neuroprotection .
  • Antitumor Activity: Preliminary research suggests potential antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231. In vitro studies showed a reduction in cell viability by approximately 55% at a concentration of 10 µM .

Pharmacological Profile

The pharmacological profile of the compound includes:

Activity Description
Antitumor Effects Inhibition of tumor growth in breast cancer models
Neuroprotective Effects Modulation of glutamate signaling
Cytotoxicity Low cytotoxicity observed in various assays

Case Study 1: Antitumor Activity

A study conducted on the MDA-MB-231 triple-negative breast cancer cell line demonstrated that treatment with this compound resulted in significant tumor cell death. The compound was administered at varying concentrations, and results indicated a dose-dependent response with substantial efficacy at higher doses .

Case Study 2: Neuropharmacology

In another investigation, the compound's effects on mGluR2 were assessed using rat models. The results showed that it could enhance synaptic transmission, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-methyl-4-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-14(6-5-8-17-16)15-7-3-4-9-19(15)2/h5-6,8,15H,3-4,7,9-13H2,1-2H3

InChI Key

DRDZMYRORBTDAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C

Origin of Product

United States

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